![molecular formula C14H14O3S2 B14616573 [2-(Benzenesulfinyl)ethanesulfonyl]benzene CAS No. 58921-74-7](/img/structure/B14616573.png)
[2-(Benzenesulfinyl)ethanesulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Benzenesulfinyl)ethanesulfonyl]benzene is an organic compound with the molecular formula C14H14O4S2 It features a benzene ring substituted with both a benzenesulfinyl and an ethanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzenesulfinyl)ethanesulfonyl]benzene typically involves the introduction of sulfinyl and sulfonyl groups onto a benzene ring. One common method is through electrophilic aromatic substitution reactions, where the benzene ring is treated with sulfinyl and sulfonyl chlorides in the presence of a Lewis acid catalyst. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Benzenesulfinyl)ethanesulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo further electrophilic substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sulfinyl and sulfonyl chlorides, Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Introduction of various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Benzenesulfinyl)ethanesulfonyl]benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for designing new compounds with desired properties.
Biology and Medicine
In biological and medical research, this compound may be explored for its potential as a pharmacophore. The presence of sulfinyl and sulfonyl groups can impart specific biological activities, making it a candidate for drug development and biochemical studies.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and functional versatility make it suitable for various applications, including coatings, adhesives, and advanced materials.
Mécanisme D'action
The mechanism of action of [2-(Benzenesulfinyl)ethanesulfonyl]benzene involves its interaction with molecular targets through its sulfinyl and sulfonyl groups. These groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications of target molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonylbenzene: Lacks the ethanesulfonyl group, making it less versatile in certain reactions.
Benzenesulfinylbenzene: Lacks the ethanesulfonyl group, limiting its reactivity compared to [2-(Benzenesulfinyl)ethanesulfonyl]benzene.
Ethanesulfonylbenzene: Lacks the benzenesulfinyl group, reducing its potential for specific applications.
Uniqueness
This compound is unique due to the presence of both sulfinyl and sulfonyl groups, which provide a combination of reactivity and functional versatility not found in similar compounds. This dual functionality allows for a broader range of chemical transformations and applications.
Propriétés
Numéro CAS |
58921-74-7 |
|---|---|
Formule moléculaire |
C14H14O3S2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)ethylsulfinylbenzene |
InChI |
InChI=1S/C14H14O3S2/c15-18(13-7-3-1-4-8-13)11-12-19(16,17)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
FRRMRYXSWCOQLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


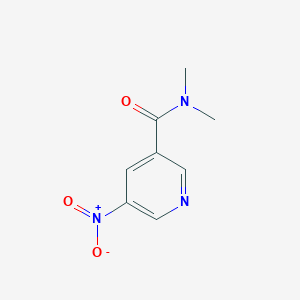
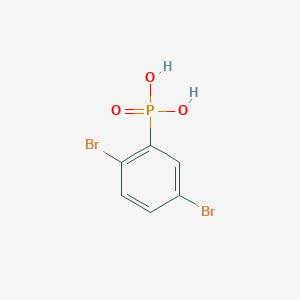
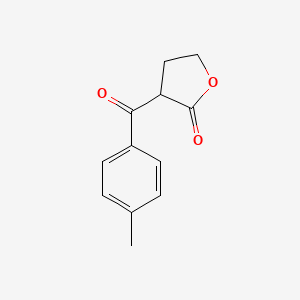
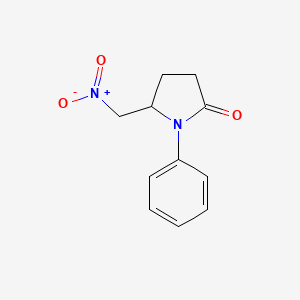
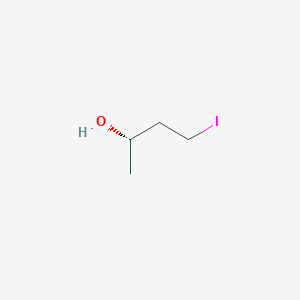


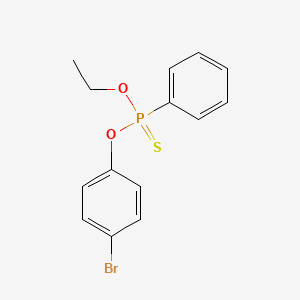
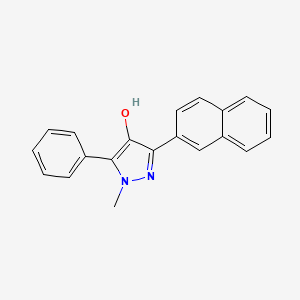
![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)
![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)
